molecular formula C11H16ClN3O B1489061 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine CAS No. 1342596-84-2

4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine

Cat. No.: B1489061
CAS No.: 1342596-84-2
M. Wt: 241.72 g/mol
InChI Key: YTPMKQGKRWTBMT-UHFFFAOYSA-N
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Description

“4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine” is a chemical compound with the empirical formula C9H12ClN3. It has a molecular weight of 197.66 . This compound is part of the pyrimidine family, which are essential base components of genetic material .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s worth noting that pinacol boronic esters, which are similar compounds, have been synthesized using a radical approach . This method involves catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at the 1st and 3rd positions . The InChI code for this compound is 1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, it’s worth noting that similar compounds, such as pinacol boronic esters, have been involved in various chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 197.66 . The InChI code for this compound is 1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulations

Research by Kaya et al. (2016) focused on the corrosion inhibition properties of piperidine derivatives on iron. The study utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behaviors of these compounds on Fe surfaces. This research is critical for understanding how such compounds can be applied to prevent corrosion in industrial applications (Kaya et al., 2016).

Structural and Electronic Properties

Georges et al. (1989) analyzed the crystal structures of three anticonvulsant compounds, providing insights into their structural and electronic properties. This study is significant for the design and synthesis of new pharmaceutical compounds with improved efficacy (Georges et al., 1989).

Heterocyclic Chemistry for Therapeutic Applications

Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, demonstrating a wide spectrum of biological activities. The study highlights the therapeutic potential of such compounds in treating various diseases (Bassyouni & Fathalla, 2013).

Antimicrobial Activity

Al-Masoudi et al. (2015) explored the synthesis and antibacterial activity of new pyrimidine derivatives, revealing potent antibacterial and antifungal properties. Such research is crucial for developing new antimicrobial agents in the face of rising antibiotic resistance (Al-Masoudi et al., 2015).

Synthesis and Biological Activity

Azab (2008) discussed the synthesis of a novel series of thienopyrimidines, showcasing their broad spectrum of biological activities. This study underlines the importance of such compounds in creating new drugs with diverse therapeutic effects (Azab, 2008).

Mechanism of Action

Properties

IUPAC Name

4-chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-16-7-9-2-4-15(5-3-9)11-6-10(12)13-8-14-11/h6,8-9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPMKQGKRWTBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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